molecular formula C16H20ClN3O4S3 B12210770 1-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-4-ethylpiperazine

1-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-4-ethylpiperazine

Cat. No.: B12210770
M. Wt: 450.0 g/mol
InChI Key: YPFSAMLWHLOEKP-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-4-ethylpiperazine is a complex organic compound that features a thiazole ring substituted with chlorobenzenesulfonyl and methanesulfonyl groups, and an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-4-ethylpiperazine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-4-ethylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-4-ethylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. This interaction is mediated by the sulfonyl and thiazole groups, which can form hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-4-ethylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorobenzenesulfonyl and methanesulfonyl groups, along with the thiazole ring, makes it a versatile compound for various applications .

Properties

Molecular Formula

C16H20ClN3O4S3

Molecular Weight

450.0 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-methylsulfonyl-1,3-thiazole

InChI

InChI=1S/C16H20ClN3O4S3/c1-3-19-8-10-20(11-9-19)15-14(18-16(25-15)26(2,21)22)27(23,24)13-6-4-12(17)5-7-13/h4-7H,3,8-11H2,1-2H3

InChI Key

YPFSAMLWHLOEKP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(S2)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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